N~3~-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Description
2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) is a thiadiazole derivative . It’s used as a building block in heterocyclic chemistry .
Synthesis Analysis
ABTD can be used in the preparation of various compounds. For example, it can be used to prepare 9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thiadiazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride, 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, and N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide .Molecular Structure Analysis
The empirical formula of ABTD is C6H11N3S, and its molecular weight is 157.24 .Physical and Chemical Properties Analysis
ABTD has a melting point of 183-187 °C (lit.) . Its solubility and other physical properties were not specified in the sources I found.Safety and Hazards
ABTD is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 (Harmful if swallowed) and H332 (Harmful if inhaled). The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P304 + P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), and P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .
Properties
IUPAC Name |
3-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-15(2,3)12-17-18-13(23-12)16-11(21)10-7-6-8-20(9-10)14(22)19(4)5/h10H,6-9H2,1-5H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBGCUFLERNMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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